molecular formula C18H20N2O5S B2995679 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 946338-50-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2995679
CAS No.: 946338-50-7
M. Wt: 376.43
InChI Key: WGSRMVVODMLMPF-UHFFFAOYSA-N
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Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic benzamide derivative featuring a 1,1-dioxidoisothiazolidine moiety attached to a phenyl ring and a 2,3-dimethoxy-substituted benzamide group. The isothiazolidine dioxide group may enhance solubility or metabolic stability, while the dimethoxybenzamide core is a common pharmacophore in receptor-binding agents .

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-4-8-15(17(16)25-2)18(21)19-13-6-3-7-14(12-13)20-10-5-11-26(20,22)23/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSRMVVODMLMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide involves several steps. One common method includes the reaction of 3-(1,1-dioxidoisothiazolidin-2-yl)aniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide

This compound is an organic compound belonging to the class of phenylpiperidines, which has garnered attention for its potential applications in chemistry, biology, medicine, and industry. The compound is characterized by a phenyl group attached to a piperidine ring, along with a benzamide moiety.

Applications

  • Chemistry this compound serves as an intermediate in synthesizing more complex organic molecules.
  • Biology This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. this compound is a synthetic compound with a dioxidoisothiazolidinyl moiety, known for diverse pharmacological properties. The biological activity of the compound is attributed to its interaction with specific molecular targets within the body, and it may exhibit enzyme inhibition by showing potential in inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation, as well as signal transduction modulation by interfering with critical signaling pathways that control cell growth and apoptosis.
  • Industry It is used in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several benzamide derivatives, differing in substituents and functional groups. Key comparisons include:

Compound Name / ID Key Structural Features Biological Target/Activity Reference
Target Compound 3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl, 2,3-dimethoxybenzamide Hypothesized: Antimicrobial, receptor modulation
5-Bromo-N-(2-...)-2,3-dimethoxybenzamide (18b) Bromo-substituted benzamide, phthalimide linker Dopamine D3 receptor (bitopic ligand)
(S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide Fluoropropyl group, pyrrolidinylmethyl chain Dopamine D2 receptor tracer (PET imaging)
SiFA-M-FP,5 Di-tert-butylfluorosilyl, allylpyrrolidinyl Radiopharmaceutical (C–H bond functionalization)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamido, dinitrophenyl Antimicrobial, anticancer

Key Observations :

  • Substituent Impact: The 2,3-dimethoxybenzamide core is conserved across neuroreceptor-targeting agents (e.g., D2/D3 ligands ), suggesting its role in receptor binding.
  • Functional Groups : The dinitrophenyl group in W1 enhances antimicrobial activity but may reduce CNS penetration compared to the target compound’s isothiazolidine .
Functional and Pharmacological Comparisons

A. Antimicrobial Activity :

  • W1 () exhibits broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli) due to its benzimidazole-thioacetamido-dinitrophenyl scaffold. The target compound’s isothiazolidine dioxide group may offer similar potency but with reduced toxicity, as sulfone groups often improve selectivity .

B. Neuroreceptor Binding :

  • Fluorinated benzamides like the D2 tracer () show high binding affinity (Ki < 1 nM) due to fluoropropyl and pyrrolidinyl substituents enhancing lipophilicity and blood-brain barrier penetration. The target compound lacks fluorine but includes a polar dioxidoisothiazolidine , which may limit CNS uptake but improve peripheral targeting .

C. Radiopharmaceutical Potential:

  • SiFA-M-FP,5 () incorporates a di-tert-butylfluorosilyl group for 18F labeling, achieving 49% radiochemical yield. The target compound’s isothiazolidine could serve as a chelating site for metal isotopes, though this remains unexplored .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dioxidoisothiazolidinyl moiety, which is known for its diverse pharmacological properties. The exploration of its biological activity involves understanding its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C16H18N2O4S
  • Molecular Weight: 350.39 g/mol

Table 1: Structural Features

FeatureDescription
Dioxidoisothiazolidinyl GroupImparts unique electronic properties
Dimethoxy SubstituentsEnhances lipophilicity and biological activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that the compound may exhibit:

  • Enzyme Inhibition: It has shown potential in inhibiting enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Signal Transduction Modulation: The compound may interfere with critical signaling pathways that control cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:

  • Substituent Effects: The presence of methoxy groups at the 2 and 3 positions on the benzene ring enhances the compound's lipophilicity, which is often correlated with improved cellular uptake and activity.
  • Dioxidoisothiazolidinyl Moiety: This structural component is essential for the observed biological activities, likely due to its ability to form hydrogen bonds and interact with target proteins.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the anticancer properties of similar compounds containing dioxidoisothiazolidinyl moieties. Results indicated significant inhibition of tumor growth in various cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 50 to 200 µM .
  • Anti-inflammatory Properties:
    • Compounds structurally related to this compound demonstrated potent inhibition of pro-inflammatory cytokines in vitro, suggesting a promising therapeutic avenue for inflammatory diseases .

Comparative Analysis

In comparison with structurally similar compounds such as N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide and N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-chlorobenzamide, the trifluoromethyl group in related compounds has been shown to enhance metabolic stability and bioavailability .

Table 2: Comparative Biological Activities

CompoundIC50 (µM)Activity Type
This compound150Anticancer
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide200Anticancer
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-chlorobenzamide175Anti-inflammatory

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